molecular formula C16H15FN2O B3836766 4-fluoro-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide

4-fluoro-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide

Cat. No. B3836766
M. Wt: 270.30 g/mol
InChI Key: CLJUVUYRSXWWDK-LDADJPATSA-N
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Description

4-fluoro-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. It is a hydrazide derivative that has been synthesized using various methods, and its mechanism of action is not fully understood yet.

Mechanism of Action

The mechanism of action of 4-fluoro-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide is not fully understood yet. However, it has been suggested that it exerts its biological effects by inhibiting certain enzymes or signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-fluoro-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumors, and reduce inflammation. It has also been shown to affect the levels of certain biomolecules, such as cytokines, prostaglandins, and reactive oxygen species.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-fluoro-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide in lab experiments is its relatively low toxicity compared to other compounds. It is also relatively easy to synthesize and purify. However, one of the limitations is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on 4-fluoro-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide. One direction is to further investigate its mechanism of action and identify its molecular targets in cells. Another direction is to optimize its chemical structure to improve its efficacy and reduce its toxicity. Additionally, it may be useful to test its potential applications in other fields, such as energy storage and catalysis. Finally, more studies are needed to evaluate its safety and efficacy in vivo, including in animal models and clinical trials.
Conclusion:
In conclusion, 4-fluoro-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.

Scientific Research Applications

4-fluoro-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, it has been shown to exhibit anticancer, antitumor, and anti-inflammatory activities. In agriculture, it has been tested as a herbicide and insecticide. In material science, it has been used as a precursor for the synthesis of other compounds.

properties

IUPAC Name

4-fluoro-N-[(E)-1-(4-methylphenyl)ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O/c1-11-3-5-13(6-4-11)12(2)18-19-16(20)14-7-9-15(17)10-8-14/h3-10H,1-2H3,(H,19,20)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJUVUYRSXWWDK-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC=C(C=C2)F)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide

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